molecular formula C10H10O3 B8283890 1-Methyl-2-oxo-2-phenylethyl formate

1-Methyl-2-oxo-2-phenylethyl formate

Cat. No.: B8283890
M. Wt: 178.18 g/mol
InChI Key: KIGVHWJHSNPNJZ-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-2-phenylethyl formate (C${10}$H${10}$O$4$) is an ester derived from formic acid and a substituted ethyl alcohol. The ethyl backbone is functionalized with a methyl group at the 1-position and both a phenyl group and a ketone at the 2-position, resulting in the structural formula HCOO–CH(CH$3$)–C(O)Ph. This compound is notable for its branched alkyl chain and aromatic substituents, which influence its steric and electronic properties.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) formate

InChI

InChI=1S/C10H10O3/c1-8(13-7-11)10(12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

KIGVHWJHSNPNJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 1-methyl-2-oxo-2-phenylethyl formate and analogous esters:

Compound Name Molecular Formula Molecular Weight Ester Type Key Substituents Applications/Notes References
This compound C${10}$H${10}$O$_4$ 218.20 Formate 1-Methyl, 2-oxo, 2-phenyl Likely synthesis intermediate (analogy to )
Methyl benzoylformate (Methyl 2-oxo-2-phenylacetate) C$9$H$8$O$_3$ 164.16 Acetate 2-oxo, 2-phenyl Used in organic synthesis
Methyl 4-(1-Methyl-2-oxo-2-phenylethyl)benzoate C${18}$H${16}$O$_4$ 296.32 Benzoate 1-Methyl-2-oxo-2-phenylethyl, 4-substituent Intermediate in ketone synthesis
Methyl 2-(1-methylindol-3-yl)-2-oxoacetate C${12}$H${11}$NO$_3$ 233.22 Acetate Indole ring, 1-methyl Potential bioactivity
Methyl 2-(naphthalen-1-yl)-2-oxoacetate C${13}$H${10}$O$_3$ 214.22 Acetate Naphthyl substituent High aromaticity for π-π interactions

Key Differences

Methyl benzoylformate lacks the methyl branch, reducing steric hindrance compared to the target compound .

Substituent Effects :

  • The 1-methyl group in the target compound introduces steric bulk, which may slow nucleophilic attacks at the ester carbonyl compared to unbranched analogs .
  • Naphthyl and indole substituents in related compounds enhance aromatic stacking interactions, which could stabilize crystal lattices or binding in biological systems .

Physical Properties :

  • Higher molecular weight compounds (e.g., Methyl 4-(1-Methyl-2-oxo-2-phenylethyl)benzoate ) exhibit increased lipophilicity, favoring membrane permeability in bioactive molecules .

Synthetic Utility: The 1-methyl-2-oxo-2-phenylethyl moiety is recurrent in intermediates for ketone synthesis, suggesting the target compound could participate in similar pathways .

Research Findings and Data

Crystallographic Insights

  • Methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate () crystallizes in a monoclinic system (space group C2/c) with hydrogen bonding along the [001] direction. Such structural data inform stability and reactivity predictions for the target compound .

Spectroscopic Characterization

  • Compounds like Methyl 4-(1-Methyl-2-oxo-2-phenylethyl)benzoate are validated via NMR and HRMS, confirming purity and functional group integrity. Similar methodologies apply to the target compound .

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